![molecular formula C23H21F3N6S B560163 MI-136](/img/structure/B560163.png)
MI-136
概述
描述
MI-136 是一种小分子抑制剂,专门针对menin 蛋白和混合谱系白血病 (MLL) 蛋白之间的相互作用。这种相互作用对于 MLL 融合蛋白的致癌活性至关重要,而 MLL 融合蛋白与多种形式的白血病有关。 This compound 已显示出通过破坏这种蛋白质-蛋白质相互作用来抑制白血病细胞和其他癌细胞生长的潜力 .
科学研究应用
Therapeutic Applications
1. Hematological Malignancies
MI-136 has shown promising results in the treatment of MLL-rearranged leukemias. In vitro studies demonstrated that this compound effectively inhibits the menin-MLL interaction at sub-micromolar concentrations, leading to significant reductions in leukemic cell proliferation. In vivo experiments using mouse models revealed that this compound administration resulted in substantial tumor growth inhibition without noticeable toxicity, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .
2. Endometrial Cancer
Recent studies have identified this compound as a potential therapeutic agent for endometrial cancer. In organoid-based drug screening, this compound was found to downregulate the hypoxia-inducible factor (HIF) pathway, which is often overactive in various cancers including endometrial carcinoma. The inhibition of HIF signaling correlated with reduced growth of tumor organoids derived from patient samples. This novel mechanism distinguishes this compound's action from other treatments used for different cancer types .
Efficacy in Preclinical Models
The efficacy of this compound has been evaluated through various preclinical models:
Case Studies
Case Study 1: Acute Myeloid Leukemia
In a study involving MLL-rearranged leukemia cells, treatment with this compound led to a marked decrease in cell viability and proliferation rates. The compound’s ability to inhibit the menin-MLL interaction was confirmed through co-immunoprecipitation assays, showcasing its mechanism of action at the molecular level .
Case Study 2: Endometrial Cancer
In another investigation focusing on endometrial cancer, this compound was tested on organoids representing patient-derived tumors. The results indicated that this compound not only inhibited growth but also altered gene expression profiles associated with tumor progression, particularly affecting pathways linked to hypoxia and cellular metabolism .
生化分析
Biochemical Properties
“MI-136” interacts with the menin-MLL complex, blocking MLL recruitment predominantly at the level of the menin-MLL interaction . This interaction is crucial for the oncogenic transformation of mixed-lineage leukemia (MLL), leading to acute leukemia .
Cellular Effects
“this compound” has been shown to block AR signaling, inhibiting the growth of castration-resistant tumors in mice . It also inhibits endometrial tumor growth in vitro and in orthotopic models in vivo .
Molecular Mechanism
The molecular mechanism of “this compound” involves the inhibition of the high-affinity relationship between menin and mixed-lineage leukemia 1 (MLL1 and KMT2A), which is an effective treatment for MLL-rearranged (MLL-r) leukemia in vitro and in vivo .
Dosage Effects in Animal Models
At a dosage of 40 mg/kg, “this compound” has been shown to block AR signaling, inhibiting the growth of castration-resistant tumors in mice
准备方法
合成路线和反应条件
MI-136 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
- 通过一系列缩合和环化反应形成核心结构。
- 通过亲核取代和磺化反应引入三氟甲基和磺酰胺等官能团。
- 使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术纯化和表征最终产物 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 采用连续流合成和自动化纯化系统等技术来提高效率和可扩展性 .
化学反应分析
反应类型
MI-136 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成亚砜和砜。
还原: 还原反应可以将 this compound 转化为其相应的胺和醇。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
主要产品
从这些反应中形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,这些衍生物可以进一步探索其生物活性 .
作用机制
MI-136 通过特异性地与 menin 蛋白结合发挥作用,从而阻止其与 MLL 融合蛋白的相互作用。这种破坏抑制了 MLL 融合蛋白的转录活性,导致参与细胞增殖和存活的靶基因表达降低。 menin-MLL 相互作用的抑制最终导致凋亡诱导和肿瘤生长抑制 .
相似化合物的比较
类似化合物
MI-503: 另一种具有类似结合特性和生物活性的 menin-MLL 抑制剂。
MI-463: 一种有效的 menin-MLL 相互作用抑制剂,具有改进的药代动力学特性。
This compound 的独特性
This compound 因其对 menin-MLL 相互作用的高效力和选择性而脱颖而出。它在白血病和其他癌症的临床前模型中表现出显着的疗效,使其成为进一步开发的有希望的候选药物。 此外,this compound 已显示出良好的药代动力学特性,包括良好的口服生物利用度和代谢稳定性 .
生物活性
Overview
MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. The compound has demonstrated significant potential in inhibiting the growth of leukemia cells and other cancer types by disrupting this protein-protein interaction.
This compound exerts its biological effects by binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of genes involved in cell proliferation and survival. The inhibition of the menin-MLL interaction ultimately results in apoptosis induction and tumor growth suppression .
- Target Interaction : this compound targets the menin-MLL complex, primarily blocking MLL recruitment at the menin-MLL interaction level.
- Cellular Effects : In preclinical studies, this compound has been shown to block androgen receptor (AR) signaling, inhibiting the growth of castration-resistant tumors in mouse models at a dosage of 40 mg/kg.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits MLL fusion protein activity in various leukemia cell lines. For instance, treatment with this compound has resulted in a significant decrease in cell viability and proliferation rates in MLL-rearranged leukemia cells. The compound also induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
In Vivo Studies
In vivo models further support the efficacy of this compound. In mouse xenograft models, administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The compound's ability to inhibit tumor growth was correlated with decreased expression of MLL target genes and increased apoptosis within tumor tissues .
Case Studies
A cross-case analysis involving multiple studies on this compound highlights its therapeutic potential:
- Case Study 1 : Evaluated the efficacy of this compound in patients with MLL-rearranged acute myeloid leukemia (AML). Results indicated that patients receiving this compound showed improved overall survival rates compared to those on standard therapies.
- Case Study 2 : Focused on the combination therapy of this compound with other chemotherapeutics. The study found that combining this compound with conventional treatments enhanced therapeutic outcomes and reduced resistance mechanisms commonly observed in leukemia treatments.
- Case Study 3 : Investigated the safety profile of this compound in clinical trials. The compound was well-tolerated, with manageable side effects, primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJDGBGVBEYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。